molecular formula C11H18O B12700699 Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-2-yl)- CAS No. 854737-10-3

Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-2-yl)-

Cat. No.: B12700699
CAS No.: 854737-10-3
M. Wt: 166.26 g/mol
InChI Key: CDNZIAMEVQBAJD-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,3-dimethylbicyclo(221)hept-2-yl)- is a chemical compound with the molecular formula C11H16O It is known for its unique bicyclic structure, which includes a heptane ring with two methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-2-yl)- typically involves the reaction of appropriate bicyclic precursors with ethanone derivatives. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methyl groups and the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to halogenated derivatives.

Scientific Research Applications

Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-2-yl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-2-yl)- involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-
  • Ethanol, 2-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)-

Uniqueness

Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-2-yl)- is unique due to its specific arrangement of methyl groups and the bicyclic structure. This configuration imparts distinct chemical properties, making it valuable for various applications that require precise molecular interactions.

Properties

CAS No.

854737-10-3

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(2,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethanone

InChI

InChI=1S/C11H18O/c1-7-9-4-5-10(6-9)11(7,3)8(2)12/h7,9-10H,4-6H2,1-3H3

InChI Key

CDNZIAMEVQBAJD-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2)C1(C)C(=O)C

Origin of Product

United States

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